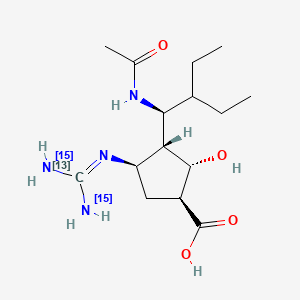

Peramivir-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peramivir-13C,15N2 is a stable isotope-labeled analogue of Peramivir, an antiviral compound. This specific labeling involves the substitution of certain carbon atoms with carbon-13 and nitrogen atoms with nitrogen-15. These isotopic labels are particularly useful in scientific research, allowing for detailed studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Peramivir-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of Peramivir. This can be achieved through a series of chemical reactions starting from isotopically labeled precursors. The process typically involves:

Synthesis of labeled intermediates: Using carbon-13 and nitrogen-15 labeled starting materials.

Cyclization reactions: Forming the core cyclopentane structure.

Functional group modifications: Introducing the necessary functional groups to complete the Peramivir structure.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain isotopic enrichment levels .

Analyse Des Réactions Chimiques

Types of Reactions

Peramivir-13C,15N2 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves understanding how a drug is absorbed, distributed, metabolized, and excreted in the body. Peramivir-13C,15N2 has been utilized in several studies to elucidate its pharmacokinetic profile:

- Population Pharmacokinetics : A study analyzed plasma concentration samples from 332 subjects across multiple trials. The results indicated that creatinine clearance was the primary factor influencing the pharmacokinetics of peramivir, highlighting its renal excretion pathway .

- Dose Proportionality : Research demonstrated that peramivir exhibits linear pharmacokinetics at doses of 300 mg and 600 mg. This was confirmed through an open-label study involving healthy subjects, where the drug's maximum concentration (Cmax) and area under the curve (AUC) increased proportionally with dosage .

Clinical Efficacy in Influenza Treatment

Peramivir has shown significant efficacy against various strains of influenza A and B:

- Clinical Trials : In a Phase III trial, peramivir was compared to oseltamivir in treating influenza. The study found that peramivir significantly reduced the time to alleviation of symptoms compared to placebo and was non-inferior to oseltamivir .

- High-Risk Populations : Peramivir has been particularly effective in high-risk patients, including those with underlying health conditions. A multicenter study indicated that intravenous peramivir provided rapid fever alleviation and reduced the duration of influenza symptoms .

Case Studies

Several documented case studies highlight the therapeutic applications of peramivir:

- Acute Respiratory Distress Syndrome : A case involving a patient with acute respiratory distress syndrome due to H7N9 influenza demonstrated successful treatment with peramivir alongside supportive therapies like ECMO (extracorporeal membrane oxygenation) .

- Pediatric Applications : In pediatric patients treated with intravenous peramivir, significant reductions in viral load were observed. This underscores its potential use in younger populations who may be more susceptible to severe influenza complications .

Future Directions and Research

The ongoing research into this compound includes:

- Resistance Studies : Investigating potential viral resistance mechanisms against neuraminidase inhibitors remains critical as resistance can diminish treatment efficacy .

- Expanded Therapeutic Uses : Researchers are exploring the potential applications of peramivir beyond influenza treatment, including its use in other viral infections where neuraminidase inhibition may be beneficial.

Mécanisme D'action

Peramivir-13C,15N2, like its unlabeled counterpart, inhibits the enzyme neuraminidase, which is essential for the replication of influenza viruses. By binding to the active site of neuraminidase, it prevents the release of new viral particles from infected cells, thereby halting the spread of the virus .

Comparaison Avec Des Composés Similaires

Similar Compounds

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

Uniqueness

Peramivir-13C,15N2 is unique due to its stable isotope labels, which allow for detailed studies using advanced analytical techniques. This makes it particularly valuable in research settings where precise tracking of the compound is required .

Activité Biologique

Peramivir-13C,15N2 is a labeled derivative of peramivir, a neuraminidase inhibitor used in the treatment of influenza. This compound has garnered attention due to its potential applications in both therapeutic settings and research, particularly in understanding the pharmacokinetics and dynamics of antiviral agents.

Overview of Peramivir

Peramivir is a potent antiviral agent that targets the neuraminidase enzyme of influenza viruses, inhibiting their ability to spread from infected cells. Its mechanism involves mimicking sialic acid residues, effectively blocking the release of viral particles and thereby reducing viral load in the host. The compound has been demonstrated to have significant efficacy against both influenza A and B viruses through various studies, including in vitro and in vivo experiments .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : The pharmacokinetic profile of peramivir indicates that it is primarily excreted renally, with clearance rates influenced by factors such as age and renal function. Studies have shown that plasma concentrations can be modeled using a three-compartment model, with significant implications for dosing regimens .

Pharmacodynamics : The inhibitory activity of peramivir against neuraminidase has been quantified through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme's activity. These values vary by viral subtype, with reported IC50s ranging from 1.11 to 2.81 nmol/liter for different strains .

Case Studies and Research Findings

A series of clinical studies have explored the efficacy and safety of peramivir in various populations:

- Efficacy in Critically Ill Patients : A study involving critically ill children with influenza A or B demonstrated that intravenous peramivir was well tolerated and effective in reducing viral load. The pharmacokinetic data indicated that dosing adjustments may be necessary based on renal function .

- Adult Population Studies : In adults receiving peramivir, adverse events were reported but were generally manageable. Serious adverse events included respiratory failure and acute renal failure in patients with severe influenza infections .

- Comparative Studies : Peramivir has been compared with other neuraminidase inhibitors such as oseltamivir and zanamivir. While all these agents are effective, peramivir's intravenous administration allows for rapid onset of action, which is crucial in severe cases .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-hydroxycyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12-,13+/m0/s1/i15+1,16+1,17+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQDFNLINLXZLB-HRTMCAJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=[13C]([15NH2])[15NH2])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.